5-Bromo-2-furoic acid

Descripción general

Descripción

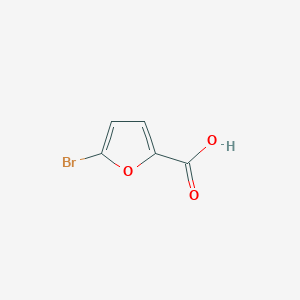

5-Bromo-2-furoic acid (CAS: 585-70-6) is a halogenated furan derivative with the molecular formula C₅H₃BrO₃ and a molecular weight of 190.98 g/mol. It features a bromine substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position. Key properties include a melting point of 189–190°C and a density of 1.92 g/cm³ .

This compound is widely utilized in organic synthesis, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and in the preparation of esters, amides, and heterocyclic frameworks. For example, it has been reduced to (5-bromofuran-2-yl)methanol using BH₃•THF and converted to TBS-protected intermediates for cyclization reactions . It also serves as a critical building block in pharmaceutical research, such as the synthesis of Helicobacter pylori HtrA inhibitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of furan-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-bromofuran-2-carboxylic acid may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromofuran-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the bromine atom.

Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products Formed

Substitution: Products include azido-furan-2-carboxylic acid or cyano-furan-2-carboxylic acid.

Reduction: Products include furan-2-carboxaldehyde or furan-2-methanol.

Oxidation: Products include furan-2,5-dicarboxylic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-Bromo-2-furoic acid span several domains:

Organic Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in various reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions: The furan ring can be oxidized to yield different derivatives.

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have explored its efficacy against various pathogens.

- Anticancer Activity: Investigations into its role as an enzyme inhibitor have shown promise, particularly against methionine aminopeptidase (MetAP1), suggesting selectivity for certain enzyme forms.

Pharmaceutical Development

This compound is being investigated as a pharmaceutical intermediate. Its ability to form derivatives with biological activity makes it valuable in drug development processes. For instance, it can react with isoniazid to produce compounds with potential therapeutic effects.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights its potential for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies showed that compounds derived from this compound inhibited cancer cell proliferation by targeting specific signaling pathways related to cell growth and apoptosis. This positions the compound as a candidate for further anticancer drug development.

Mecanismo De Acción

The mechanism by which 5-bromofuran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact pathways and molecular targets are still under investigation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5-bromo-2-furoic acid with structurally or functionally related halogenated aromatic acids, emphasizing their physicochemical properties, reactivity, and applications.

Key Findings :

Methyl 5-bromo-2-furoate exhibits higher synthetic versatility due to its ester group, enabling efficient transesterification with long-chain alcohols (e.g., 1-tetradecanol) to yield lipid-like derivatives .

In contrast, 5-bromo-2-fluorobenzoic acid derivatives are preferred for kinase inhibitors due to their enhanced binding to hydrophobic pockets .

Synthetic Challenges :

- Conventional synthesis of tetradecyl 5-bromo-2-furoate (TOFA) from This compound yields only 46% due to harsh conditions (refluxing xylenes, 130–140°C). Improved methods using titanium tetraisopropoxide in toluene achieve >70% yields at lower temperatures .

Safety Profiles :

Actividad Biológica

5-Bromo-2-furoic acid (CAS Number: 585-70-6) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₅H₃BrO₃

- Molecular Weight : 190.98 g/mol

- Melting Point : 189 °C

- Purity : ≥98.0% (by HPLC)

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound's interaction with COX-2 leads to a reduction in prostaglandin production, which is crucial for mediating inflammation and pain .

Target Pathways

The inhibition of COX-2 affects the arachidonic acid pathway, which is significant in various inflammatory diseases. The molecular docking studies suggest that this compound can effectively bind to COX-2, thus providing insights into its potential as an anti-inflammatory agent.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antitubercular agents .

Anticancer Potential

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound has shown inhibitory effects on cell proliferation in various cancer cell lines, making it a candidate for further research in cancer therapeutics .

Case Studies and Research Findings

Synthesis and Derivatives

This compound serves as a versatile building block for synthesizing other bioactive compounds. For example, it can react with isoniazid to form N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, which has shown enhanced biological activity compared to the parent compound. This ability to generate derivatives with improved efficacy underscores the compound's significance in drug discovery.

Future Directions

The ongoing research into this compound indicates several promising avenues:

- Development of Novel Antimicrobial Agents : Given its efficacy against drug-resistant strains of bacteria, further exploration could lead to new treatments for infections.

- Cancer Therapeutics : Its potential role in cancer treatment warrants deeper investigation into its mechanisms and efficacy across different cancer types.

- Synthetic Applications : As a precursor for more complex molecules, it may facilitate the development of new pharmaceuticals with tailored biological activities.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Bromo-2-furoic acid that influence its handling and reactivity in laboratory settings?

- Answer: this compound (C₅H₃BrO₃, MW 190.98) has a melting point of 189–190°C, making it stable under moderate heating. Its bromine substituent enhances electrophilic reactivity, while the carboxylic acid group allows for derivatization. Safety protocols (e.g., S24/25) mandate avoiding skin/eye contact due to potential irritation .

Q. What are the common synthetic derivatives of this compound, and how are they typically prepared?

- Answer: Esters like ethyl 5-bromo-2-furoate are synthesized via acid-catalyzed esterification with ethanol and H₂SO₄ . Reduction with BH₃•THF yields (5-bromofuran-2-yl)methanol, which is often protected as a TBS ether for stability in subsequent reactions (94% yield over two steps) .

Q. What safety precautions are critical when handling this compound in synthetic workflows?

- Answer: Use gloves and eye protection (S24/25). Reactions in THF or with boranes (e.g., BH₃•THF) require inert atmospheres and proper ventilation. Post-reaction quenching (e.g., aqueous NaHCO₃) and solvent removal under reduced pressure minimize exposure risks .

Advanced Research Questions

Q. How can this compound be utilized in Pd-catalyzed dearomative multicomponent reactions?

- Answer: In Pd-catalyzed reactions, this compound derivatives act as electrophiles. For example, dimethyl sulfide borane reduces the acid to an alcohol, which participates in allylboration or Suzuki-Miyaura couplings. Key steps include THF solvent optimization, stoichiometric control of borane (2.0 equiv), and MgSO₄ drying of extracts .

Q. What methodological considerations are critical for α-arylation of esters derived from this compound under Hartwig’s conditions?

- Answer: Use Pd(dba)₂ as a catalyst with P(t-Bu)₃ as a ligand and Cy₂NLi as a base. After α-arylation with bromofuran intermediates, reduce the product with DIBAL-H to obtain aldehydes for cross-coupling (e.g., anti-aldol reactions). Monitor reaction progress via TLC to optimize yields .

Q. How do alkylation agents influence the synthesis of 5-Bromo-2-furoate esters?

- Answer: Alkylation with n-octadecyl bromide and AlCl₃ introduces long-chain substituents, enhancing hydrophobicity for applications in lipid-soluble compounds. Compare with shorter alkyl bromides (e.g., methyl) to evaluate steric effects on reaction efficiency .

Q. What strategies improve decarboxylation yields of intermediates derived from this compound?

- Answer: Copper chromite and quinoline catalyze decarboxylation of 5-bromo-4-tert-butyl-2-furoic acid (29) at elevated temperatures. Optimize reaction time and catalyst loading to prevent side reactions (e.g., over-degradation) .

Q. How can discrepancies in reported yields of this compound derivatives be resolved?

- Answer: Compare ligand systems (e.g., P(t-Bu)₃ vs. PCy₃) in Pd-catalyzed steps. Contradictions in α-arylation yields may arise from trace moisture or oxygen; ensure rigorous solvent drying and inert atmospheres .

Q. What protecting group strategies enhance the stability of alcohol intermediates from this compound reduction?

- Answer: TBS protection of (5-bromofuran-2-yl)methanol prevents oxidation during storage. Alternative groups (e.g., PMB) may improve compatibility with acidic or basic conditions in downstream reactions .

Propiedades

IUPAC Name |

5-bromofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTQHZDUDUCGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207218 | |

| Record name | 5-Bromo-2-furanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream flakes; [Acros Organics MSDS] | |

| Record name | 5-Bromo-2-furancarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-70-6 | |

| Record name | 5-Bromo-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-furanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 585-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-furanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-furanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.